molecular formula C7H9FN2O B15324801 2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol

2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B15324801
M. Wt: 156.16 g/mol
InChI Key: OXIGJKMWTQUXFQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is a fluorinated pyridine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Suzuki Cross-Coupling Reaction: This method involves the reaction of 2-fluoropyridin-3-yl boronic acid with an appropriate amine under palladium-catalyzed conditions.

  • Reductive Amination: This involves the reaction of 2-fluoropyridin-3-yl aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2-Amino-2-(2-fluoropyridin-3-yl)ethanone

  • Reduction: 2-Amino-2-(2-fluoropyridin-3-yl)ethanol

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol

  • 2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Uniqueness: 2-Amino-2-(2-fluoropyridin-3-yl)ethan-1-ol is unique due to its specific structural features, such as the position of the fluorine atom and the presence of the amino group on the ethan-1-ol moiety

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-amino-2-(2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-5(6(9)4-11)2-1-3-10-7/h1-3,6,11H,4,9H2

InChI Key

OXIGJKMWTQUXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)C(CO)N

Origin of Product

United States

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